molecular formula C16H23NO4 B169261 Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate CAS No. 142854-48-6

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate

Cat. No.: B169261
CAS No.: 142854-48-6
M. Wt: 293.36 g/mol
InChI Key: QNLBBFLTUQDDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is an organic compound with the molecular formula C16H23NO4. It is a derivative of 4-phenylbutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with methanol. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-phenylbutyric acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: 3-Amino-4-phenylbutyric acid.

    Deprotection: 4-Phenylbutyric acid methyl ester.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate involves its ability to undergo hydrolysis and deprotection to release the active amino acid or amine. These active forms can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways and molecular targets depend on the context of its use and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutyric acid: The parent compound without the Boc protection and esterification.

    3-Amino-4-phenylbutyric acid: The deprotected form of the compound.

    4-Phenylbutyric acid methyl ester: The esterified form without the Boc protection.

Uniqueness

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is unique due to its dual protection, which provides stability and allows for selective reactions. The Boc group protects the amino functionality, while the methyl ester protects the carboxylic acid, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

142854-48-6

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-14(18)20-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)

InChI Key

QNLBBFLTUQDDIB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC

Origin of Product

United States

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